molecular formula C8H11NS B3074740 2-Pyridinepropanethiol CAS No. 1022507-42-1

2-Pyridinepropanethiol

Cat. No.: B3074740
CAS No.: 1022507-42-1
M. Wt: 153.25 g/mol
InChI Key: OTJZEVPQOMSIJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridinepropanethiol can be synthesized through a multi-step process involving the reaction of 2-picoline with n-butyllithium and N,N,N’,N’-tetramethylethylenediamine in tetrahydrofuran under an inert atmosphere. The reaction mixture is then treated with thiirane, followed by quenching with ammonium chloride and extraction with dichloromethane. The crude product is purified by distillation to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinepropanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-Pyridinepropanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: It can act as a ligand in coordination chemistry, forming complexes with metals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinepropanethiol involves its ability to form strong bonds with metals and other electrophilic species. The thiol group can donate electrons to form stable complexes, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate various biochemical pathways and molecular targets.

Comparison with Similar Compounds

    Pyridine: A simpler analog with a similar aromatic ring structure but lacking the thiol group.

    2-Pyridinethiol: Similar in structure but with a thiol group directly attached to the pyridine ring.

    3-Pyridinepropanethiol: An isomer with the thiol group attached to the third carbon of the propyl chain.

Uniqueness: 2-Pyridinepropanethiol is unique due to the presence of both a pyridine ring and a propanethiol group, which confer distinct chemical reactivity and potential for forming diverse chemical bonds and interactions.

Properties

IUPAC Name

3-pyridin-2-ylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJZEVPQOMSIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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